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Compound of Interest

Compound Name: Z-Ala-ala-leu-pna

CAS No.: 61043-33-2

Cat. No.: B1453119

Get Quote

Introduction & Principle
The tripeptide substrate Z-Ala-Ala-Leu-pNA (Benzyloxycarbonyl-L-alanyl-L-alanyl-L-leucine-4-

nitroanilide) is a highly specific chromogenic substrate utilized for the kinetic characterization of

subtilisin-like serine proteases, particularly Subtilisin Carlsberg.

The assay relies on the proteolytic cleavage of the amide bond between the C-terminal Leucine

residue and the p-nitroaniline (pNA) moiety. While the intact substrate is colorless in the visible

range, the released pNA exhibits a distinct yellow color with an absorbance maximum (

) at 410 nm.

Reaction Mechanism:

By monitoring the increase in absorbance at 410 nm (or 405 nm on standard plate readers)

over time, the initial velocity (

) of the reaction can be quantified, allowing for the determination of Michaelis-Menten
constants (
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,

) and the turnover number (

).
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Figure 1: Proteolytic hydrolysis mechanism of Z-Ala-Ala-Leu-pNA yielding the chromogenic

reporter pNA.

Materials & Reagents
Critical Reagent Preparation

Substrate Stock (Z-Ala-Ala-Leu-pNA):

Solubility Warning: This peptide is hydrophobic.[1][2] It must be dissolved in an organic

solvent before addition to the aqueous buffer.

Protocol: Prepare a 20 mM to 50 mM stock solution in 100% DMSO (Dimethyl Sulfoxide)

or DMF (Dimethylformamide).

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent

hydrolysis.

Assay Buffer:

Standard: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 (at 25°C).
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Note: Calcium is often required for the thermal stability of subtilisins.

Enzyme Stock:

Dissolve lyophilized protease in 10 mM Acetate buffer (pH 5.0) containing 5 mM CaCl₂ (for

stability) or the specific storage buffer recommended by the manufacturer. Keep on ice.

The "Trust" Factor: pNA Standard Curve
Scientific Integrity Note: Many protocols rely on a theoretical extinction coefficient (

). However,

varies with pH, temperature, and buffer composition. For high-accuracy applications, you must
generate a standard curve under your specific assay conditions.

Experimental Protocol
Workflow Overview

1. Prepare Reagents
(Substrate in DMSO, Buffer, Enzyme)

2. pNA Standard Curve
(Determine Extinction Coefficient)

3. Enzyme Optimization
(Find Linear Range)

4. Kinetic Assay
(Vary [S], Measure Abs @ 410nm)

5. Data Analysis
(Non-linear Regression)
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Figure 2: Step-by-step workflow for kinetic characterization.

Phase 1: Enzyme Linearity Optimization
Before measuring

, you must ensure the reaction is measuring the initial rate (

) and that the rate is proportional to enzyme concentration.

Prepare a substrate solution at a fixed concentration (e.g., 1.0 mM) in Assay Buffer.

Caution: Keep final DMSO concentration < 5% (ideally < 1%) to avoid enzyme

denaturation.

Prepare a dilution series of the enzyme.

Add enzyme to substrate and monitor Absorbance (410 nm) for 5–10 minutes.

Validation: Plot Slope (Abs/min) vs. [Enzyme]. Select an enzyme concentration that falls

strictly within the linear portion of this plot.

Phase 2: Determination of and
Experimental Setup (96-well plate format):
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Component
Volume (

)
Final Conc. Notes

Assay Buffer - Adjust for volume

Substrate (in DMSO) 0.05 – 4.0 mM Vary [S] across wells

Incubation - -
Equilibrate to 25°C or

37°C

Enzyme Solution Fixed (e.g., 10 nM) Initiates Reaction

Total Volume 200

Procedure:

Blanking: Include a "No Enzyme" control for every substrate concentration to account for

spontaneous hydrolysis or background absorbance.

Mixing: Add buffer and substrate to wells. Incubate for 5 minutes at assay temperature.

Initiation: Add enzyme using a multi-channel pipette. Mix immediately (shake mode for 5s).

Measurement: Monitor Absorbance at 410 nm (or 405 nm) every 10–20 seconds for 10

minutes.

Data Analysis & Calculations
Calculating Initial Velocity ( )
For each substrate concentration

, plot Absorbance vs. Time.

Identify the linear portion of the curve (usually the first 1-3 minutes).

Calculate the slope (

).
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Convert slope to velocity (

) using the Beer-Lambert Law:

: Extinction coefficient (from your standard curve, or use

for 410nm).[3]

: Pathlength (0.5–0.6 cm for 200

in a standard 96-well plate; must be measured or corrected).

Michaelis-Menten Fitting
Plot

(y-axis) vs. Substrate Concentration

(x-axis). Fit the data to the Michaelis-Menten equation using non-linear regression (GraphPad
Prism, SigmaPlot, or Python/R):

Calculating
The turnover number is a measure of catalytic efficiency per active site.

[4]

: Maximum velocity (M/s).[5]

: Total active enzyme concentration (M).[4]

Critical: This requires knowing the molar concentration of the enzyme. If using a crude

extract, report Specific Activity (Units/mg) instead.

Troubleshooting & Self-Validation
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Issue Possible Cause Solution

Precipitation Substrate is too hydrophobic.

Reduce [S] or increase DMSO

slightly (do not exceed 10%).

Ensure dropwise addition of

substrate to buffer while

vortexing.

Non-linear rates
Substrate depletion or product

inhibition.

Measure velocity over a

shorter time window (initial 30-

60 seconds). Reduce

[Enzyme].

High Background Spontaneous hydrolysis.

Use fresh substrate stock.

Subtract "No Enzyme" blank

for each concentration.

Low Signal Wrong wavelength or pH.
Check pH of buffer.[6] Ensure

filter is 405-410 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453119?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

